molecular formula C7H3Br2NO4 B8132207 2,4-Dibromo-5-nitro-benzoic acid CAS No. 2065250-44-2

2,4-Dibromo-5-nitro-benzoic acid

Cat. No.: B8132207
CAS No.: 2065250-44-2
M. Wt: 324.91 g/mol
InChI Key: NSCXDORRNNSMPO-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-nitro-benzoic acid is an organic compound with the molecular formula C7H3Br2NO4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and one nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-nitro-benzoic acid typically involves the bromination of 5-nitrobenzoic acid. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at elevated temperatures to ensure complete bromination at the 2 and 4 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-nitro-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 2,4-dihydroxy-5-nitrobenzoic acid when hydroxide ions are used.

    Reduction Reactions: 2,4-Dibromo-5-amino-benzoic acid.

    Oxidation Reactions: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2,4-Dibromo-5-nitro-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-nitro-benzoic acid is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the bromine atoms can be involved in substitution reactions. These chemical properties make it a versatile compound in synthetic chemistry.

Molecular Targets and Pathways:

    Nitro Group: Can be reduced to an amino group, which can then participate in further chemical reactions.

    Bromine Atoms: Can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

2,4-Dibromo-5-nitro-benzoic acid can be compared with other brominated and nitro-substituted benzoic acids:

    2,4-Dibromo-benzoic Acid: Lacks the nitro group, making it less reactive in redox reactions.

    5-Nitro-benzoic Acid: Lacks the bromine atoms, limiting its use in substitution reactions.

    2,4-Dichloro-5-nitro-benzoic Acid: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and applications.

Uniqueness: The presence of both bromine atoms and a nitro group in this compound provides a unique combination of reactivity, making it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

2,4-dibromo-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCXDORRNNSMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296899
Record name Benzoic acid, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065250-44-2
Record name Benzoic acid, 2,4-dibromo-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065250-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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